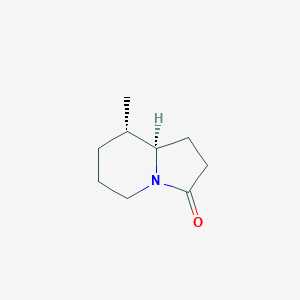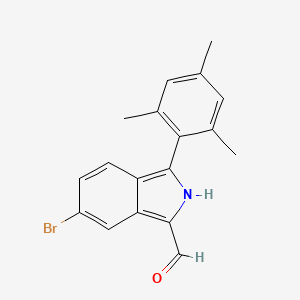
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a mesityl group (2,4,6-trimethylphenyl) in the structure of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde makes it a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Mesitylation: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formylation: The formyl group (aldehyde) can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the mesitylated isoindole with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine atom with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-bromo-3-mesityl-2H-isoindole-1-carboxylic acid.
Reduction: 6-bromo-3-mesityl-2H-isoindole-1-methanol.
Substitution: 6-azido-3-mesityl-2H-isoindole-1-carbaldehyde.
Scientific Research Applications
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoindole derivatives and heterocyclic compounds.
Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into isoindole derivatives explores their potential as therapeutic agents for various diseases.
Industry: Isoindole derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and mesityl group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-isoindole-1-carbaldehyde: Lacks the mesityl group, which may affect its chemical reactivity and biological activity.
3-mesityl-2H-isoindole-1-carbaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
6-chloro-3-mesityl-2H-isoindole-1-carbaldehyde: Contains a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is unique due to the presence of both the bromine atom and the mesityl group, which confer distinct chemical and biological properties
Properties
CAS No. |
358641-90-4 |
|---|---|
Molecular Formula |
C18H16BrNO |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3 |
InChI Key |
IHXJVCVDLBNNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)


![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
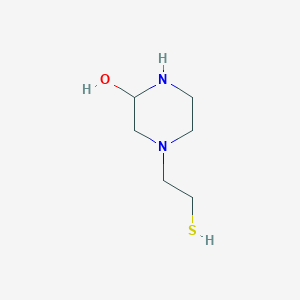
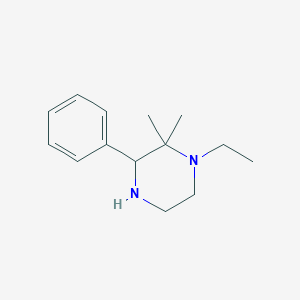

![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
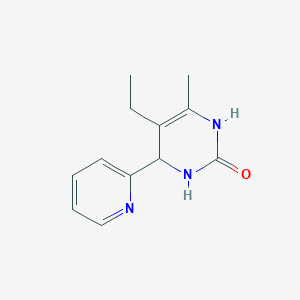
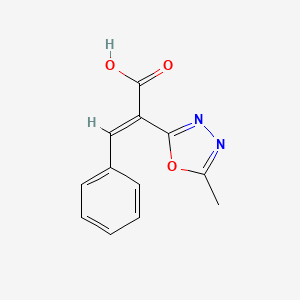
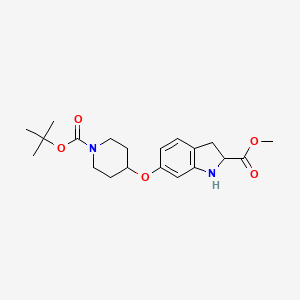
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
